α1-Adrenoceptor Antagonist Potency: O-Desmethyl Urapidil vs. Parent Urapidil and Other Metabolites
In the isolated rat vas deferens assay, O-desmethyl urapidil (M2) exhibited competitive α1-adrenoceptor antagonism with a pA2 value of 6.79. This is directly comparable to urapidil (pA2 7.02), M3 (uracil-N-demethylated urapidil, pA2 6.93), M1 (para-hydroxylated urapidil, pA2 5.69), and M5 (urapidil-N-oxide, pA2 5.55) [1]. The 0.23 log unit difference between M2 and urapidil corresponds to approximately a 1.7-fold lower potency, whereas M2 is approximately 12.6-fold more potent than M1 [2].
| Evidence Dimension | α1-Adrenoceptor antagonism potency |
|---|---|
| Target Compound Data | pA2 = 6.79 |
| Comparator Or Baseline | Urapidil: pA2 = 7.02; M3: pA2 = 6.93; M1: pA2 = 5.69; M5: pA2 = 5.55 |
| Quantified Difference | 1.7-fold lower potency vs. urapidil; 12.6-fold higher vs. M1 |
| Conditions | Isolated rat vas deferens, noradrenaline-induced contractions |
Why This Matters
Quantifies the precise receptor-level potency difference, enabling informed selection of M2 over inactive metabolites (M1) for studies requiring near-parent α1-blockade.
- [1] Zech K, Eltze M, Kilian U, Sanders KH, Kolassa N. Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Arch Int Pharmacodyn Ther. 1984 Dec;272(2):180-96. PMID: 6098228. View Source
- [2] Calculated from pA2 values: fold-difference = 10^(pA2_ura - pA2_M2) = 10^(7.02-6.79) = 10^0.23 ≈ 1.70; M2 vs M1 = 10^(6.79-5.69) = 10^1.1 ≈ 12.59. View Source
